

Frax486: A Profile of a Selective Group I PAK Inhibitor

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of **Frax486**'s kinase specificity against other relevant inhibitors, supported by experimental data. **Frax486** is a potent, ATP-competitive inhibitor of p21-activated kinases (PAKs), demonstrating significant selectivity for Group I PAKs (PAK1, PAK2, and PAK3) over Group II PAKs.

Kinase Inhibition Profile of Frax486

Frax486 has been characterized as a highly selective inhibitor of Group I PAKs.[1] In vitro biochemical assays have demonstrated its nanomolar potency against PAK1, PAK2, and PAK3, with significantly lower activity against the Group II member, PAK4.[1]

| Kinase | Frax486 IC50 (nM) | | |
|---|-------------------|--|--|
| PAK1 | 8.25 | | |
| PAK2 | 39.5 | | |
| PAK3 | 55.3 | | |
| PAK4 | 779 | | |
| Table 1: Inhibitory activity of Fray486 against | | | |

Table 1: Inhibitory activity of Frax486 against PAK family kinases. Data obtained from in vitro

kinase assays.[1]



Comparison with Other PAK Inhibitors

To provide a comprehensive understanding of **Frax486**'s specificity, its profile is compared with other notable PAK inhibitors: FRAX597, a fellow Group I selective inhibitor, and PF-3758309, a pan-PAK inhibitor.

| Kinase | Frax486 IC50 (nM) | FRAX597 IC50 (nM) | PF-3758309 Ki (nM) / IC50 (nM) |
|----------|-------------------|----------------------------|-----------------------------------|
| Group I | | | |
| PAK1 | 8.25 | 8 | 13.7 (Ki) |
| PAK2 | 39.5 | 13 | 190 (IC50) |
| PAK3 | 55.3 | 19 | 99 (IC50) |
| Group II | | | |
| PAK4 | 779 | >10,000 | 18.7 (Ki) |
| PAK5 | Not Reported | Not Reported | 18.1 (Ki) |
| PAK6 | Not Reported | 23% inhibition at 100nM | 17.1 (Ki) |

Table 2: Comparison

of the inhibitory

potency of Frax486,

FRAX597, and PF-

3758309 against PAK

isoforms.[2][3][4][5][6]

[7]

While a comprehensive kinome scan of **Frax486** against a broad panel of kinases is not publicly available, data for the related Group I inhibitor, FRAX597, reveals some off-target activity. At a concentration of 100 nM, FRAX597 showed significant inhibition of YES1 (87%), RET (82%), CSF1R (91%), and TEK (87%).[4] This suggests that **Frax486** may have a similar off-target profile, a critical consideration for its experimental use. In contrast, the pan-PAK inhibitor PF-3758309 shows broad activity across both Group I and Group II PAKs.[2][7]



Experimental Methodologies

The determination of the half-maximal inhibitory concentration (IC50) values for **Frax486** was conducted using a robust and widely accepted biochemical assay.

Z'-LYTE™ Kinase Assay:

This assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the phosphorylation of a synthetic FRET (Fluorescence Resonance Energy Transfer) peptide substrate.[8][9][10]

Principle:

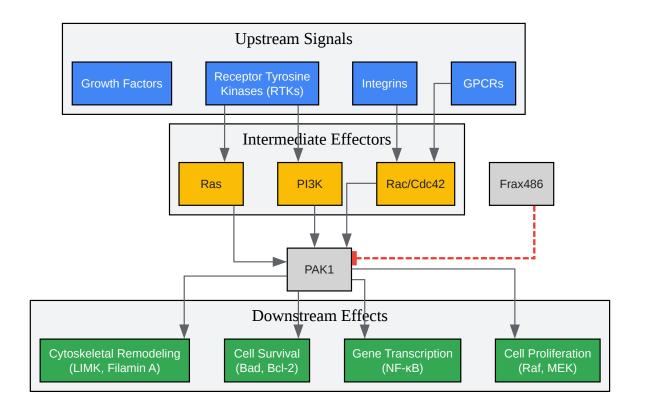
- A kinase phosphorylates a FRET peptide substrate, which contains a donor (Coumarin) and an acceptor (Fluorescein) fluorophore.
- A development reagent containing a site-specific protease is added. This protease specifically cleaves the non-phosphorylated FRET peptides.[8]
- Cleavage of the non-phosphorylated peptide disrupts FRET, leading to an increase in the donor emission.
- Phosphorylation of the peptide protects it from cleavage, maintaining the FRET signal.[8]
- The ratio of donor to acceptor emission is measured. A low ratio indicates high kinase activity (and low inhibition), while a high ratio signifies low kinase activity (and high inhibition).[9]

The IC50 values are then calculated by measuring the kinase activity over a range of inhibitor concentrations.

PAK1 Signaling Pathway

Frax486 primarily targets Group I PAKs, with PAK1 being a key member. PAK1 is a central node in various signaling pathways that regulate cell proliferation, survival, and cytoskeletal dynamics. Its activation is initiated by upstream signals, leading to the phosphorylation of numerous downstream substrates.





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Figure 1. Simplified PAK1 Signaling Pathway and the inhibitory action of **Frax486**.

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